

A Technical Guide to the Solubility Profile of 1-Isopropyl-3-hydroxypyrrolidine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1-Isopropyl-3-pyrrolidinol*

Cat. No.: *B1589749*

[Get Quote](#)

Abstract

1-Isopropyl-3-hydroxypyrrolidine (CAS No: 42729-56-6) is a heterocyclic building block of increasing importance in medicinal chemistry and synthetic applications. A comprehensive understanding of its solubility is critical for optimizing reaction conditions, purification strategies, and formulation development. This technical guide provides a detailed examination of the theoretical and practical aspects of the solubility of 1-Isopropyl-3-hydroxypyrrolidine. We dissect the molecular features governing its solubility, present a robust, step-by-step protocol for its experimental determination via the gold-standard shake-flask method, and provide a predicted solubility profile across a range of common laboratory solvents. This document is intended to serve as an essential resource for researchers, chemists, and formulation scientists, enabling them to leverage the full potential of this versatile intermediate.

Introduction to 1-Isopropyl-3-hydroxypyrrolidine

1-Isopropyl-3-hydroxypyrrolidine is a chiral secondary alcohol and tertiary amine incorporated into a five-membered pyrrolidine ring. Its structure features a combination of polar and non-polar moieties that dictate its physicochemical behavior.

- **Polar Moieties:** The hydroxyl (-OH) group acts as both a hydrogen bond donor and acceptor. The tertiary amine nitrogen atom acts as a hydrogen bond acceptor and a Brønsted-Lowry base.

- Non-Polar Moieties: The isopropyl group and the aliphatic ring structure contribute to its lipophilic character.

This bifunctional nature makes its solubility highly dependent on the properties of the solvent system, particularly its polarity, hydrogen bonding capacity, and pH.

Key Physicochemical Properties:

Property	Value	Source
CAS Number	42729-56-6	
Molecular Formula	C ₇ H ₁₅ NO	[1]
Molecular Weight	129.20 g/mol	[1]
Appearance	Colorless to light yellow clear liquid	[1]
Boiling Point	118 °C @ 33 mmHg	[2]
Density	0.96 g/cm ³	[2]
Predicted pKa	14.83 (hydroxyl proton)	[2]

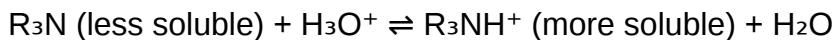
| Predicted XlogP | 0.6 |[\[3\]](#) |

Fundamental Principles of Solubility

The solubility of a compound is the maximum concentration that can be achieved in a specific solvent at a given temperature to form a stable, homogeneous solution.[\[4\]](#) This equilibrium is governed by the intermolecular forces between the solute (1-Isopropyl-3-hydroxypyrrolidine) and the solvent.

"Like Dissolves Like"

This principle states that substances with similar polarities and intermolecular forces are more likely to be miscible or soluble in one another.


- Polar Solvents (e.g., Water, Ethanol): These solvents will readily interact with the polar hydroxyl group and, to a lesser extent, the tertiary amine of 1-Isopropyl-3-hydroxypyrrolidine through hydrogen bonding and dipole-dipole interactions.
- Non-Polar Solvents (e.g., Hexane, Toluene): These solvents will primarily interact with the non-polar isopropyl group and the hydrocarbon backbone of the pyrrolidine ring via weaker van der Waals forces.

Impact of Hydrogen Bonding

The hydroxyl group is the primary driver for solubility in protic solvents like water and alcohols. The nitrogen atom of the pyrrolidine ring can also accept a hydrogen bond. The ability to form these strong intermolecular bonds is crucial for overcoming the solute-solute interactions and allowing the molecule to be solvated.

Effect of pH on Aqueous Solubility

As a tertiary amine, 1-Isopropyl-3-hydroxypyrrolidine is a weak base. Its solubility in aqueous media is therefore highly dependent on pH.^{[5][6]} In acidic conditions (pH < pKa of the conjugate acid), the nitrogen atom becomes protonated, forming a cationic pyrrolidinium salt.

This salt formation dramatically increases the polarity of the molecule, leading to a significant enhancement in aqueous solubility.^[6] Conversely, in neutral or basic solutions, the amine remains in its less soluble, free-base form. The lowest aqueous solubility is expected at a pH greater than two units above the pKa of the conjugate acid.^[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Isopropyl-3-pyrrolidinol | CymitQuimica [cymitquimica.com]

- 2. 1-ISOPROPYL-3-PYRROLIDINOL CAS#: 42729-56-6 [m.chemicalbook.com]
- 3. PubChemLite - 1-isopropyl-3-pyrrolidinol (C7H15NO) [pubchemlite.lcsb.uni.lu]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. issr.edu.kh [issr.edu.kh]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- To cite this document: BenchChem. [A Technical Guide to the Solubility Profile of 1-Isopropyl-3-hydroxypyrrrolidine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1589749#solubility-of-1-isopropyl-3-hydroxypyrrrolidine-in-various-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com